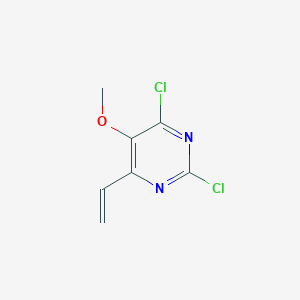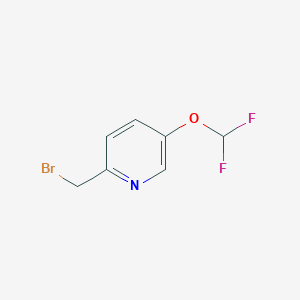
aluminium chloride hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium chloride hexahydrate is a chemical compound with the formula AlCl₃·6H₂O. It appears as a yellowish-white to colorless deliquescent granular crystal with a slight hydrochloric acid odor . This compound is highly soluble in water and also soluble in alcohol, ether, glycerol, propylene glycol, and acetonitrile . It is widely used in various applications, including organic synthesis, deodorants, and antiperspirants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium chloride hexahydrate can be prepared by treating concentrated hydrochloric acid with a solution of anhydrous aluminium chloride in water, followed by saturating with dry hydrogen chloride . Another method involves heating aluminium hydroxide with concentrated hydrochloric acid in a sealed tube .
Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminium hydroxide with hydrochloric acid at elevated temperatures. The reaction mixture is then cooled to precipitate the hexahydrate form . Another industrial method involves the reaction of aluminium metal with chlorine gas, followed by hydration of the resulting aluminium chloride .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxychloride (AlClO) in the presence of water.
Reduction: It can be reduced to aluminium metal in the presence of reducing agents.
Substitution: It acts as a Lewis acid and can participate in Friedel-Crafts alkylation and acylation reactions.
Common Reagents and Conditions:
Oxidation: Water and oxygen are common reagents.
Reduction: Reducing agents such as hydrogen or carbon.
Substitution: Organic compounds like benzene and alkyl halides in the presence of this compound as a catalyst.
Major Products:
Oxidation: Aluminium oxychloride (AlClO).
Reduction: Aluminium metal.
Substitution: Alkylated or acylated aromatic compounds.
Applications De Recherche Scientifique
Aluminium chloride hexahydrate is used in various scientific research applications:
Mécanisme D'action
Aluminium chloride hexahydrate acts as a Lewis acid, meaning it can accept electron pairs from other molecules during chemical reactions . In antiperspirant products, it works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . This mechanism is effective in reducing underarm perspiration .
Comparaison Avec Des Composés Similaires
- Aluminium fluoride (AlF₃)
- Aluminium bromide (AlBr₃)
- Aluminium iodide (AlI₃)
- Iron(III) chloride (FeCl₃)
- Boron trifluoride (BF₃)
Comparison: Aluminium chloride hexahydrate is unique due to its high solubility in water and its ability to act as a Lewis acid in various organic reactions . Unlike its anhydrous form, the hexahydrate is less toxic and easier to handle . It also finds applications in areas where other aluminium halides are not suitable, such as in antiperspirants and biological sample preparation .
Propriétés
Formule moléculaire |
AlCl3H12O6 |
|---|---|
Poids moléculaire |
241.43 g/mol |
Nom IUPAC |
aluminum;trichloride;hexahydrate |
InChI |
InChI=1S/Al.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
Clé InChI |
JGDITNMASUZKPW-UHFFFAOYSA-K |
SMILES canonique |
O.O.O.O.O.O.[Al+3].[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,6-dichloro-N-[(4-chlorophenyl)methyl]-4-methylpyridine-3-carboxamide](/img/structure/B8786483.png)



